molecular formula C14H16O3 B2657742 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester CAS No. 850785-06-7

2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester

Cat. No. B2657742
M. Wt: 232.279
InChI Key: UCTAFNVZZHZYCV-UHFFFAOYSA-N
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Patent
US07368582B2

Procedure details

175.6 g methyl-4-hydroxyphenylacetate and 128.9 g phenylboronic acid were added to 3.5 l m-xylene. 88.9 g 3-methylbut-2-enal, and 130 ml of glacial acetic acid were added to this mixture. The mixture was heated to 140° C. in a Dean-Stark apparatus under a nitrogen atmosphere until approximately 70% of the phenol had reacted (approximately 48-72 hours). Then the reaction mixture was allowed to cool to room temperature, the mixture was filtered, and the solvent was evaporated at reduced pressure. The remaining residue was dissolved in a 1:1 mixture of tetrahydrofuran (THF) and a 25%-strength aqueous ammonia solution (v/v) and stirred for 2 hours. The THF was largely evaporated off at reduced pressure and ethyl acetate was added. The organic phase was separated, washed in succession with an aqueous 1 N NaOH and a saturated aqueous common salt solution and finally dried over sodium sulfate. The solvent was largely evaporated at reduced pressure, and the remaining residue was chromatographed on silica gel (mobile phase: n-hexane/EA 15:1 to 10:1 v/v). Drying of the product fractions in an oil pump vacuum yielded 106 g methyl-(2,2-dimethyl-2H-chromen-6-yl)acetate as pale yellow oil, which was used without further characterization for the subsequent reaction.
Quantity
175.6 g
Type
reactant
Reaction Step One
Quantity
128.9 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
88.9 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.C1(B(O)O)C=CC=CC=1.[CH3:22][C:23]([CH3:27])=[CH:24][CH:25]=O.C1(O)C=CC=CC=1>C(O)(=O)C.C1(C)C=CC=C(C)C=1>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:6]=[C:7]2[C:8](=[CH:9][CH:10]=1)[O:11][C:23]([CH3:27])([CH3:22])[CH:24]=[CH:25]2

Inputs

Step One
Name
Quantity
175.6 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Name
Quantity
128.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
3.5 L
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
88.9 g
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a 25%-strength aqueous ammonia solution (v/v) and stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reacted (approximately 48-72 hours)
Duration
60 (± 12) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in a 1:1 mixture of tetrahydrofuran (THF)
CUSTOM
Type
CUSTOM
Details
The THF was largely evaporated off at reduced pressure and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed in succession with an aqueous 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous common salt solution and finally dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was largely evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue was chromatographed on silica gel (mobile phase: n-hexane/EA 15:1 to 10:1 v/v)
CUSTOM
Type
CUSTOM
Details
Drying of the product fractions in an oil pump vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC=1C=C2C=CC(OC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 106 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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